Cobyrinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

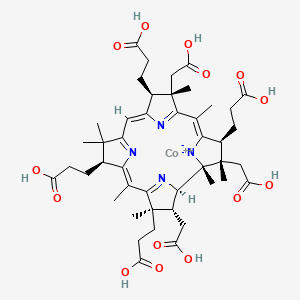

Cobyrinic acid, also known as this compound, is a useful research compound. Its molecular formula is C45H59CoN4O14+ and its molecular weight is 938.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Amidation Reactions Catalyzed by Cobyrinic Acid a,c-Diamide Synthetase (CbiA)

CbiA from Salmonella typhimurium mediates the ATP-dependent amidation of this compound’s a and c carboxylate groups, forming this compound a,c-diamide. This reaction is critical for advancing the corrinoid structure toward cobyric acid and ultimately vitamin B₁₂.

Key Features:

-

Substrate Specificity : CbiA utilizes glutamine or ammonia as nitrogen donors, with a strong preference for glutamine (Kₘ = 53 µM vs. 26,200 µM for ammonia) .

-

Sequential Amidation : The c -carboxylate is amidated first, followed by the a -carboxylate. Intermediate release into solution occurs after the first amidation .

-

ATP Activation : The reaction involves formation of a phosphorylated intermediate, confirmed by positional isotope exchange experiments using [γ-¹⁸O₄]-ATP .

Table 1: Kinetic Parameters of CbiA

| Substrate | Kₘ (µM) | Role in Reaction |

|---|---|---|

| This compound | 0.74 | Primary substrate |

| ATP | 2.7 | Energy source/activation |

| Glutamine | 53 | Nitrogen donor (preferred) |

| Ammonia | 26,200 | Alternative nitrogen donor |

Amidation of Carboxylates b, d, e, and g by Cobyric Acid Synthetase (CbiP)

CbiP catalyzes the ATP-dependent amidation of the remaining four carboxylates (b, d, e, g ) on adenosyl this compound a,c-diamide, producing cobyric acid.

Reaction Mechanism:

-

Strict Order : Wild-type CbiP follows a dissociative sequential pathway: e → d → b → g .

-

Intermediate Release : After each amidation, the intermediate dissociates and rebinds in a new orientation for the next reaction .

-

Partial Uncoupling : Glutamine hydrolysis (to generate NH₃) occurs 2.5× faster than ADP formation, indicating leakage of free ammonia .

Table 2: Amidation Order in Wild-Type vs. D146N Mutant CbiP

| Enzyme Variant | Amidation Sequence |

|---|---|

| Wild-Type CbiP | e → d → b → g |

| D146N Mutant CbiP | d → e → g → b (partial randomization) |

Structural and Mutational Insights

-

Active Site Residues : Mutations in conserved residues (e.g., D45N, D48N, E90Q) dramatically reduce catalytic activity, implicating these residues in substrate binding or phosphoryl transfer .

-

Mechanistic Flexibility : The D146N mutation disrupts the strict amidation order, suggesting Asp146 plays a role in orienting the substrate .

Biological Relevance

This compound’s stepwise amidation ensures efficient corrinoid biosynthesis with minimal enzymatic machinery. The dissociative mechanism allows a single enzyme (e.g., CbiA or CbiP) to catalyze multiple reactions by leveraging intermediate release and rebinding . This strategy minimizes metabolic intermediates in the cellular environment.

Unresolved Questions

特性

分子式 |

C45H59CoN4O14+ |

|---|---|

分子量 |

938.9 g/mol |

IUPAC名 |

cobalt(2+);3-[(1R,2S,3S,4Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-21-id-8-yl]propanoic acid |

InChI |

InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

InChIキー |

ZRAQEEAQQLYOBK-OKJGWHJPSA-M |

異性体SMILES |

C/C/1=C/2\[C@H]([C@]([C@@]([N-]2)([C@H]3[C@@H]([C@@](C(=N3)/C(=C\4/[C@H](C(C(=N4)/C=C\5/[C@H]([C@](C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)/C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |

正規SMILES |

CC1=C2C(C(C([N-]2)(C3C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O)C)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O.[Co+2] |

同義語 |

cobyrinic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。